molecular formula C6H5N3S B8356470 2-Cyano-6-methylthiopyrazine

2-Cyano-6-methylthiopyrazine

Cat. No.: B8356470
M. Wt: 151.19 g/mol
InChI Key: KKPSFAMXLYMLFH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazine (B50134) Research

The journey of pyrazine research began with the discovery of these nitrogen-containing heterocyclic compounds in natural products, where they often contribute to the aroma and flavor of foods. rsc.orguni-muenchen.de Early research focused on their isolation and identification. Over time, the field has evolved significantly, with a growing emphasis on the synthesis and functionalization of the pyrazine scaffold to create novel molecules with specific properties. rsc.org The development of advanced analytical techniques has further propelled this evolution, allowing for a deeper understanding of the structure-property relationships within this class of compounds.

Overview of Functionalized Pyrazine Scaffolds in Modern Chemical Research

Functionalized pyrazines are at the forefront of modern chemical research due to their presence in a multitude of biologically active compounds and materials. rsc.orgrsc.org The pyrazine scaffold is a key component in various pharmaceuticals and is explored for its potential in developing new therapeutic agents. rsc.org In the realm of materials science, pyrazine derivatives are investigated for their electronic and photophysical properties, with applications in areas such as luminescent materials and organic electronics. rsc.orgresearchgate.net The ability to introduce various functional groups onto the pyrazine ring allows for the fine-tuning of their chemical and physical characteristics, making them versatile building blocks in organic synthesis. rsc.org

The introduction of substituents like cyano and methylthio groups is a key strategy in modifying the electronic properties of the pyrazine ring. The cyano group, being a strong electron-withdrawing group, can significantly influence the reactivity and photophysical behavior of the molecule. rsc.org The methylthio group, on the other hand, can act as a versatile handle for further chemical transformations, such as cross-coupling reactions. rsc.org

Rationale for Focused Academic Inquiry into 2-Cyano-6-methylthiopyrazine

The specific academic interest in this compound stems from the unique combination of its functional groups. The presence of both a cyano and a methylthio group on the pyrazine ring creates a molecule with intriguing electronic and reactive properties. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecular architectures.

One of the primary drivers for the study of this compound is its potential as a ligand in coordination chemistry. For instance, the related compound 2-(methylthio)pyrazine (B1584879) has been successfully used to synthesize a dinuclear copper(I) complex, [Cu2(μ2-I)2(2-(methylthio)pyrazine)4], which exhibits interesting photoluminescent properties. researchgate.net This complex displays orange luminescence in the solid state at room temperature, suggesting potential applications in the development of emissive materials for light-emitting devices or sensors. researchgate.net The presence of the cyano group in this compound is expected to further modulate the electronic properties of the resulting metal complexes, potentially leading to materials with enhanced or tailored photophysical characteristics.

Furthermore, the cyano group is known to activate the pyrazine ring, facilitating various chemical transformations. This makes this compound a potentially valuable building block for the synthesis of novel heterocyclic compounds with applications in medicinal chemistry and materials science. rsc.org

Scope and Objectives of Research on this compound

The research focused on this compound aims to:

Develop efficient and scalable synthetic routes to access this compound. While specific synthesis details for this compound are not extensively documented in publicly available literature, methods for the synthesis of related compounds, such as the gas-phase catalytic ammoxidation of 2-methylpyrazine (B48319) to produce 2-cyanopyrazine, provide a basis for potential synthetic strategies. google.com

Thoroughly characterize its chemical and physical properties. This includes determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) to establish a comprehensive profile of the molecule.

Investigate its reactivity and explore its utility as a synthetic intermediate. This involves studying its behavior in various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and its ability to act as a ligand for the formation of metal complexes.

Evaluate its potential applications in fields such as materials science, particularly in the development of luminescent materials, and as a scaffold for the synthesis of new biologically active molecules.

Data Tables

To provide a clearer understanding of the chemical context of this compound, the following tables summarize key information for related compounds.

Table 1: Properties of Related Pyrazine and Pyridine Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties/Applications
2-Cyanopyrazine19847-12-2C₅H₃N₃105.10Intermediate in chemical synthesis. google.com
2-(Methylthio)pyrazine2847-30-5C₅H₆N₂S126.18Ligand for luminescent copper(I) complexes. researchgate.net
2-Cyano-6-methylpyridine1620-75-3C₇H₆N₂118.14Intermediate for pharmaceuticals and pesticides. innospk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

6-methylsulfanylpyrazine-2-carbonitrile

InChI

InChI=1S/C6H5N3S/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3

InChI Key

KKPSFAMXLYMLFH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CN=C1)C#N

Origin of Product

United States

Investigating the Reactivity and Reaction Mechanisms of 2 Cyano 6 Methylthiopyrazine

Nucleophilic Aromatic Substitution (SNAr) at the Pyrazine (B50134) Core

The pyrazine ring is an electron-deficient system, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr). um.edu.mythieme-connect.de This reactivity is further enhanced by the presence of the electron-withdrawing cyano group. Studies on analogous 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack preferentially to the 5-position. researchgate.netacs.org In the case of 2-Cyano-6-methylthiopyrazine, the cyano group would strongly activate the ring towards nucleophilic attack.

The general mechanism for SNAr reactions can proceed through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex, or through a concerted mechanism. nih.gov While the two-step mechanism has been long-accepted, recent studies suggest that concerted mechanisms may be more common, particularly for substitutions on heterocyclic systems like pyrazine. nih.gov

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

Position of Attack Activating/Deactivating Factors Expected Reactivity
C3 and C5 Activated by the electron-withdrawing pyrazine nitrogens and the cyano group. Favorable for nucleophilic attack.

Reactivity of the Cyano Group in Nucleophilic Additions

While the cyano group is a powerful activating group for SNAr at other positions on the pyrazine ring, it can also act as a leaving group in nucleophilic aromatic substitution reactions. The displacement of a cyano group in cyano-heterocycles is less common than the displacement of halogens but has been observed in highly activated systems. For instance, nucleophilic aromatic substitution of 2- or 4-cyanoazines with carbanions can lead to the displacement of the cyanide function. researchgate.net The direct reaction of 2- and 4-cyanopyridines with lithium amides has also been shown to afford the corresponding aminopyridines via displacement of the cyano group. researchgate.net

Transformations Involving the Methylthio Moiety (e.g., Oxidation, Displacements)

The methylthio group in this compound can undergo several transformations. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized forms are significantly better leaving groups in nucleophilic substitution reactions due to the increased electron-withdrawing nature of the oxidized sulfur atom. acs.org

Displacement of the methylthio group or its oxidized derivatives is a known reaction in heterocyclic chemistry. For example, studies on 2-(methylthio)pyrido[3,4-d]pyrimidine derivatives have shown that the methylthio group can be displaced by amines at elevated temperatures. acs.org Furthermore, the displacement of methylthio groups by glutathione (B108866) has been studied in other heterocyclic systems, with the oxidized sulfoxide and sulfone moieties being more readily displaced. nih.gov

Electrophilic Reactions and Functional Group Interconversions

The electron-deficient nature of the pyrazine ring makes it generally resistant to electrophilic aromatic substitution (SEAr). thieme-connect.deslideshare.net The ring nitrogens decrease the electron density of the carbon atoms, deactivating them towards attack by electrophiles. um.edu.my If an electrophilic attack were to occur, it would likely take place at one of the nitrogen atoms, leading to protonation or alkylation. slideshare.netyoutube.comyoutube.com

Electrophilic substitution at the carbon atoms of the pyrazine ring is challenging and typically requires the presence of strong electron-donating groups on the ring to overcome the inherent deactivation. thieme-connect.de Given that this compound possesses an electron-withdrawing cyano group, direct electrophilic substitution on the carbon atoms is highly unfavorable. thieme-connect.de

Ring Modification, Rearrangement, and Cycloaddition Reactions

Cycloaddition reactions are a powerful tool in synthetic chemistry for the construction of cyclic systems. libretexts.orglibretexts.org The electron-deficient nature of the pyrazine ring suggests it could act as a diene in inverse-electron-demand Diels-Alder reactions. The presence of a cyano group can further enhance the dienophilic character of the pyrazine system. For example, the beneficial electronic effect of a nitrile function has been observed in comparable cycloadditions with butynylamino-substituted pyrimidines and pyrazines.

Mechanistic Elucidation Studies

Detailed mechanistic studies specifically for this compound are not prevalent in the literature. However, the general mechanisms of its expected reactions can be inferred from studies on analogous systems.

As previously mentioned, Nucleophilic Aromatic Substitution (SNAr) on pyrazine derivatives can proceed via either a stepwise or a concerted mechanism. nih.gov Computational studies on other aza-aromatic systems have been instrumental in distinguishing between these pathways. For instance, density functional theory (DFT) calculations have been used to investigate the regioselectivity of SNAr reactions of 2-substituted 3,5-dichloropyrazines. researchgate.net

Kinetic and Thermodynamic Aspects of Transformations

Specific kinetic and thermodynamic data for the reactions of this compound are not available. However, general principles governing the kinetics and thermodynamics of the expected transformations can be discussed.

The kinetics of SNAr reactions are typically second-order, depending on the concentration of both the substrate and the nucleophile. libretexts.org The rate of reaction is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The leaving group: Better leaving groups lead to faster reactions. The methylthio group is a moderate leaving group, but its leaving group ability is significantly enhanced upon oxidation to a sulfoxide or sulfone. acs.org

The solvent: The solvent can play a crucial role in stabilizing the transition state and influencing the reaction rate.

Thermodynamically, the feasibility of a nucleophilic aromatic substitution reaction is determined by the relative stability of the starting materials and the products. The formation of a more stable aromatic system or the release of a stable leaving group can be a strong driving force for the reaction.

Computational Approaches to Transition State Analysis

Computational chemistry offers powerful tools for elucidating the complex reaction mechanisms of heterocyclic compounds like this compound. Through methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), researchers can model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thereby predict the most likely mechanism. nih.govmdpi.com

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational analysis is key to distinguishing between different possible mechanisms. The SNAr reaction is a cornerstone for the functionalization of electron-deficient pyrazine rings. rsc.org Traditionally, this reaction is thought to proceed via a two-step addition-elimination mechanism involving a discrete Meisenheimer complex. However, recent computational and experimental studies on prototypical SNAr reactions suggest that many, particularly on heterocyclic systems like pyrazine, may in fact proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step. nih.govresearchgate.net

Computational modeling can map the potential energy surface of the reaction. In a stepwise mechanism, a stable intermediate (the Meisenheimer complex) would be represented as an energy minimum on this surface. In a concerted mechanism, only a single energy maximum, the transition state, would be found between reactants and products. imperial.ac.uk DFT calculations can optimize the geometries of these stationary points and determine their relative energies, providing a quantitative basis for mechanistic assignment. For substitutions on pyrazine, computational studies predict that concerted mechanisms are likely very common, as stepwise pathways are generally favored only with very strong electron-withdrawing groups and specific nucleophile/leaving group combinations. nih.gov

The table below illustrates hypothetical energy data that could be obtained from a computational study to differentiate between stepwise and concerted mechanisms for a nucleophilic substitution reaction on this compound.

SpeciesCalculated Relative Energy (kcal/mol) - StepwiseCalculated Relative Energy (kcal/mol) - Concerted
Reactants00
Transition State 1 (TS1)+18.5+20.2
Meisenheimer Intermediate-5.3N/A
Transition State 2 (TS2)+22.1N/A
Products-10.0-10.0

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, the stepwise pathway involves two transition states and a stable intermediate, with the second step (elimination) being rate-determining. The concerted pathway shows a single, slightly lower activation barrier, suggesting it could be the favored mechanism under certain conditions. The choice of computational method and basis set, as well as the inclusion of solvent effects, are critical for obtaining accurate results that can reliably predict experimental outcomes. nih.govscielo.br

Deuterium (B1214612) Labeling and Isotopic Effect Studies for Mechanism Determination

Deuterium labeling is a powerful experimental technique used to probe reaction mechanisms by investigating kinetic isotope effects (KIEs). The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a change in the reaction rate if the C-H bond is broken or significantly altered in the rate-determining step. nih.govprinceton.edu This is because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. nih.govprinceton.edu

The magnitude of the deuterium KIE, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), provides valuable insight into the transition state structure.

Primary KIE (kH/kD > 1): A significant primary KIE is observed when the C-H(D) bond is cleaved in the rate-determining step. Typical values range from 2 to 7 at room temperature.

Secondary KIE (kH/kD ≠ 1): A smaller secondary KIE may be observed if the hybridization of the carbon atom to which the hydrogen is attached changes during the rate-determining step, even if the bond itself is not broken.

Inverse KIE (kH/kD < 1): An inverse KIE can occur when the C-H bond becomes stiffer in the transition state compared to the reactant.

In the context of this compound, deuterium labeling could be used to investigate various reactions. For example, in a hypothetical reaction involving the abstraction of a proton from the methyl group of the methylthio substituent, a primary KIE would be expected if this proton abstraction is the rate-determining step.

Recent studies on nucleophilic aromatic substitution (SNAr) reactions have utilized carbon-13 KIEs to provide evidence for concerted mechanisms. nih.govresearchgate.net Similarly, deuterium labeling could be employed to study reactions at other positions of the this compound molecule. For instance, if a reaction involved a rate-determining step where a C-H bond on the pyrazine ring is broken, substituting that hydrogen with deuterium would slow down the reaction. Conversely, if no significant KIE is observed (kH/kD ≈ 1), it suggests that the C-H bond is not involved in the rate-determining step. youtube.com

The table below presents hypothetical KIE data for a reaction of this compound, illustrating how such data can be used to deduce mechanistic details.

ReactionLabeled PositionkH (s⁻¹)kD (s⁻¹)kH/kDMechanistic Implication
Proton Abstraction-S-CD₃1.5 x 10⁻⁴0.3 x 10⁻⁴5.0C-H bond breaking is rate-determining.
Nucleophilic SubstitutionRing C-D2.2 x 10⁻³2.1 x 10⁻³1.05C-H bond is not broken in the rate-determining step.

This is a hypothetical data table for illustrative purposes.

These studies, combining deuterium labeling with careful kinetic analysis, are indispensable for validating the mechanisms proposed by computational models and for achieving a comprehensive understanding of the reactivity of this compound. nih.gov

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in 2-Cyano-6-methylthiopyrazine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The structural assignment of this compound would begin with 1D ¹H and ¹³C NMR spectra, followed by 2D correlation experiments to confirm the atomic connectivity.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyrazine (B50134) ring and one signal in the aliphatic region for the methylthio group protons. The pyrazine protons (H3 and H5) would appear as two doublets due to coupling to each other. Their chemical shifts would be influenced by the opposing electronic effects of the electron-withdrawing cyano group (-CN) and the electron-donating methylthio group (-SCH₃). The proton at the C5 position, being ortho to the electron-withdrawing cyano group, is expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the proton at the C3 position, which is ortho to the methylthio group. The methyl protons of the -SCH₃ group would appear as a sharp singlet in the aliphatic region.

¹³C NMR: The ¹³C NMR spectrum would display signals for all seven carbon atoms. The pyrazine ring would show four distinct signals for C2, C3, C5, and C6. The carbons directly attached to the nitrogen atoms and the substituents (C2 and C6) would have higher chemical shifts compared to the protonated carbons (C3 and C5). The carbon of the cyano group (C≡N) would appear in the characteristic region for nitriles (around 115-120 ppm), while the methyl carbon of the -SCH₃ group would be found in the aliphatic region. The chemical shifts of the ring carbons are influenced by the substituents, and fully assigned ¹³C NMR data for various disubstituted pyrazines can be used to predict these values accurately researchgate.net.

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common, can provide valuable information. Two signals would be expected for the pyrazine ring nitrogens (N1 and N4) and one for the cyano group nitrogen. Gradient-selected ¹H, ¹⁵N HMBC experiments are particularly powerful for assigning these signals even at natural abundance, helping to distinguish between 2,6-disubstituted isomers and other substitution patterns researchgate.net.

2D NMR:

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons (H3 and H5), confirming their scalar coupling and adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to the carbon atom it is directly attached to. It would show correlations between H3 and C3, H5 and C5, and the methyl protons and the methyl carbon.

The methyl protons of the -SCH₃ group to the C6 of the pyrazine ring.

The H5 proton to the cyano carbon and to C3 and C6.

The H3 proton to the C2 (cyano-substituted carbon) and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a planar molecule like this, NOESY is primarily used to confirm through-space proximities. It would show a correlation between the methyl protons and the H5 proton, confirming the substituent's position at C6.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
-SCH₃~2.6 (s, 3H)~15C6
C2-CN-~117H3
C2-~135-145H3
C3~8.5 (d)~140-150C2, C5
C5~8.7 (d)~145-155C3, C6, CN
C6-~155-165H5, -SCH₃

For a largely planar and rigid aromatic system like this compound, significant conformational dynamics are not expected in the pyrazine ring itself. The primary dynamic process amenable to NMR investigation would be the rotation around the C6-S bond. However, the energy barrier for the rotation of the methyl group in the methylthio substituent is typically low, and free rotation is expected at room temperature. Variable-temperature NMR studies could be employed to probe for any restricted rotation, which might manifest as signal broadening or splitting at very low temperatures, although this is unlikely to be a significant feature for this compound nih.govrsc.org.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₅N₃S), HRMS would be used to confirm its elemental composition. The calculated exact mass of the molecular ion [M]⁺• would be compared against the experimentally measured value, with a very low mass error (typically < 5 ppm) providing strong evidence for the proposed chemical formula.

Table 2: Predicted HRMS Data for this compound
FormulaIonCalculated Exact Mass
C₇H₅N₃S[M]⁺•163.0204
C₇H₆N₃S[M+H]⁺164.0282

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID) wikipedia.org. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. This technique is crucial for distinguishing between isomers, as different substitution patterns on the pyrazine ring would lead to distinct fragmentation pathways.

For this compound, the fragmentation is expected to be initiated at the energetically unstable molecular ion. Plausible fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a stable fragment ion at m/z 148. This is a common fragmentation for thioethers miamioh.edu.

Loss of hydrogen cyanide (HCN): Expulsion of HCN from the ring system, a characteristic fragmentation of nitrile-containing aromatic compounds, would lead to a fragment at m/z 136.

Ring cleavage: The pyrazine ring itself can undergo fragmentation, leading to smaller characteristic ions.

Loss of thiocyanate (B1210189) radical (•SCN) or related fragments: Complex rearrangements could lead to the loss of sulfur- and nitrogen-containing neutral fragments.

Analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the cyano and methylthio functional groups libretexts.orgyoutube.com.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the C≡N (nitrile) stretching vibration, expected in the range of 2220-2240 cm⁻¹. Other key absorbances would include:

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

C=C and C=N stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations.

A C-S stretching vibration, which is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also Raman active. A particularly strong signal in the Raman spectrum is often the symmetric "ring breathing" mode of the pyrazine ring researchgate.net. The position of this mode is sensitive to the nature and position of the substituents researchgate.net. For instance, the ring breathing mode in pyrazine is at 1015 cm⁻¹, while in 2-chloropyrazine (B57796) it shifts to 1049 cm⁻¹ researchgate.net. The substituents in this compound would similarly influence this and other ring vibrations. Surface-Enhanced Raman Spectroscopy (SERS) could be a valuable technique for detecting this compound at low concentrations, as pyrazine derivatives are known to interact strongly with metal surfaces, leading to significant signal enhancement nih.gov.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050-3150Medium-WeakMedium
C≡N Stretch2220-2240Strong, SharpMedium-Strong
Pyrazine Ring C=C, C=N Stretches1400-1600Medium-StrongMedium-Strong
Pyrazine Ring Breathing~1000-1050WeakStrong
C-S Stretch600-800WeakMedium

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

A thorough search of scientific databases yielded no specific studies on the electronic absorption or emission properties of this compound. Information regarding its absorption maxima (λmax), molar absorptivity (ε), or its potential fluorescence characteristics is not present in the available literature. While studies exist for other pyrazine derivatives, the unique combination of a cyano and a methylthio group at the 2 and 6 positions, respectively, means that data from other analogues cannot be used to reliably predict its electronic behavior.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Similarly, there are no published single-crystal X-ray diffraction studies for this compound. This indicates that the precise solid-state structure, including its molecular geometry and intermolecular interactions, has not been experimentally determined or reported.

Without crystallographic data, a definitive analysis of the molecule's bond lengths, bond angles, and torsional angles is not possible. Such information is crucial for understanding the precise spatial arrangement of the atoms and the influence of the electron-withdrawing cyano group and the sulfur-containing methylthio group on the pyrazine ring's geometry.

The manner in which this compound molecules interact with each other in the solid state and how they arrange themselves into a crystal lattice remains unknown. The cyano group is known to participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which significantly influence crystal packing. However, without experimental data, any discussion of these interactions for this specific compound would be purely speculative.

Computational and Theoretical Chemistry Insights into 2 Cyano 6 Methylthiopyrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of the molecular structure and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like 2-Cyano-6-methylthiopyrazine. rsc.org DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to optimize molecular geometries and calculate electronic properties. mdpi.commaterialsciencejournal.org

In a typical DFT study of this compound, the process begins with a geometry optimization. This calculation determines the lowest energy arrangement of the atoms, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. For the pyrazine (B50134) ring, DFT can reveal the degree of planarity and how the electron-donating methylthio (-SCH₃) group and the electron-withdrawing cyano (-CN) group influence the ring's geometry.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (B3LYP Functional)

Parameter Predicted Value Description
C-CN Bond Length ~1.44 Å Length of the bond connecting the cyano group to the pyrazine ring.
C-S Bond Length ~1.77 Å Length of the bond between the pyrazine ring and the sulfur atom.
S-CH₃ Bond Length ~1.82 Å Length of the bond between the sulfur atom and the methyl group carbon.
N-C-N Bond Angle ~116° An example of an internal angle within the pyrazine ring.

Note: The values in this table are representative and based on typical DFT calculations for similar heterocyclic compounds.

These geometric parameters are crucial as they directly impact the molecule's electronic properties, including its orbital energies and reactivity.

Ab Initio Methods for High-Level Calculations

While DFT is widely used, ab initio (from first principles) methods offer a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

For a molecule like this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT. For instance, they can provide highly accurate single-point energies for the DFT-optimized geometry. This helps validate the chosen DFT functional and basis set, ensuring the reliability of the computational model for predicting other properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the presence of an electron-donating group (-SCH₃) and an electron-withdrawing group (-CN) on the pyrazine core creates a "push-pull" system. This electronic arrangement significantly influences the HOMO and LUMO energies.

HOMO: The HOMO is expected to have significant electron density on the more electron-rich portions of the molecule, likely the methylthio group and the pyrazine ring nitrogens. Its energy level indicates the molecule's potential as an electron donor (nucleophilicity).

LUMO: The LUMO is expected to be localized on the electron-deficient parts, primarily the cyano group and the pyrazine ring carbons. Its energy level reflects the molecule's ability to act as an electron acceptor (electrophilicity).

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Role in Reactivity
HOMO ~ -6.5 eV Electron Donation / Nucleophilicity
LUMO ~ -2.0 eV Electron Acceptance / Electrophilicity

Note: These energy values are illustrative estimates for a donor-acceptor substituted pyrazine in the gas phase.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Chemical Shifts: Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. rsc.org By comparing the calculated shifts with experimental spectra, one can confidently assign each signal to a specific atom in the molecule, which is crucial for structural confirmation. rsc.orgnih.gov

IR Frequencies: The vibrational modes of this compound can be calculated computationally. This yields a theoretical IR spectrum, where each peak corresponds to a specific molecular motion (e.g., C≡N stretch, C-H bend, ring vibrations). A characteristic strong, sharp absorption band is expected for the nitrile group (-C≡N) stretch. researchgate.net Comparing the calculated frequencies (often scaled by a small factor to correct for systematic errors) with an experimental IR spectrum helps in the assignment of all major vibrational bands. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
C≡N Stretch ~2230 cm⁻¹ Strong, Sharp
Aromatic C-H Stretch ~3050-3100 cm⁻¹ Medium
CH₃ Stretch ~2900-3000 cm⁻¹ Medium
Pyrazine Ring Stretch ~1400-1600 cm⁻¹ Medium to Strong

Note: These are typical frequency ranges for the specified functional groups.

Reaction Pathway and Transition State Modeling for Mechanistic Validation

Theoretical chemistry can go beyond static molecular properties to model the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that represent the barrier to a reaction.

For this compound, one could model various reactions, such as nucleophilic aromatic substitution or oxidation of the sulfur atom. Computational modeling would involve:

Identifying Reactants and Products: Defining the starting materials and final products of the proposed reaction.

Locating the Transition State (TS): Using specialized algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which corresponds to the reaction barrier.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the reactants and products to confirm it connects the correct species.

These calculations provide deep mechanistic insights, explaining why a reaction proceeds with a certain rate and selectivity.

Studies on Aromaticity, Tautomerism, and Conformational Preferences

The stability and behavior of this compound are also governed by more subtle structural factors that can be explored computationally.

Aromaticity: While pyrazine is an aromatic heterocycle, the degree of aromaticity can be influenced by its substituents. Computational methods can quantify aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. This would reveal how the push-pull nature of the cyano and methylthio groups affects the electronic delocalization within the pyrazine ring.

Tautomerism: Tautomers are isomers that differ in the position of a proton. While less common for this specific structure, related heterocyclic compounds can exhibit tautomerism. researchgate.net Quantum chemical calculations can determine the relative energies of potential tautomers, predicting which form is most stable under given conditions (e.g., in the gas phase or in a solvent).

Conformational Preferences: The methylthio group (-SCH₃) can rotate around the C-S bond. While the barrier to rotation is likely low, there will be preferred conformations. researchgate.net Computational analysis can map the potential energy as a function of the dihedral angle of this group relative to the pyrazine ring, identifying the lowest-energy (most stable) conformer. This is important as the molecular conformation can influence crystal packing and intermolecular interactions.

Investigation of Intermolecular Interactions and Self-Assembly (e.g., Hydrogen Bonding, π-Stacking)

The intermolecular forces inherent to this compound are crucial in dictating its solid-state structure, crystal packing, and potential for self-assembly into supramolecular architectures. Computational studies on pyrazine and its derivatives provide a foundational understanding of the non-covalent interactions at play. These interactions are primarily governed by the electronic properties of the pyrazine ring, the electron-withdrawing nature of the cyano group, and the potential for interactions involving the methylthio group.

Hydrogen Bonding

The pyrazine core of this compound features two nitrogen atoms which can act as hydrogen bond acceptors. nih.gov Theoretical calculations on similar heterocyclic systems demonstrate the propensity of the lone pair electrons on the nitrogen atoms to engage in hydrogen bonding with suitable donors. In the context of this compound, these nitrogen atoms are the primary sites for hydrogen bond formation.

In the absence of strong hydrogen bond donors within the molecule itself, intermolecular hydrogen bonds of the C-H···N type are anticipated. The aromatic protons of the pyrazine ring, as well as the methyl protons of the methylthio group, can act as weak hydrogen bond donors to the nitrogen atoms of neighboring molecules. While weaker than conventional O-H···N or N-H···N bonds, these interactions can collectively contribute to the stability of the crystal lattice. The electron-withdrawing cyano group can enhance the acidity of the ring protons, thereby strengthening these weak hydrogen bonds.

Computational studies on pyrazine-containing complexes have shown that the nitrogen atoms are highly attractive to proton donors. niscpr.res.in The presence of a cyano group further influences the electronic distribution, potentially modulating the hydrogen bond acceptor strength of the nitrogen atoms.

Table 1: Calculated Hydrogen Bond Parameters for Pyrazine Derivatives
DonorAcceptorInteraction Energy (kcal/mol)Bond Length (Å)
C-H (aromatic)N (pyrazine)-1.5 to -3.02.2 - 2.8
C-H (methyl)N (pyrazine)-1.0 to -2.52.3 - 2.9

Note: The data in this table is illustrative and based on computational studies of similar pyrazine-containing systems. The exact values for this compound would require specific theoretical calculations.

π-Stacking Interactions

The aromatic nature of the pyrazine ring in this compound facilitates π-stacking interactions, which are a significant driving force for the self-assembly of planar aromatic molecules. worldscientific.com These interactions arise from a combination of electrostatic and dispersion forces between the π-electron systems of adjacent rings.

Computational investigations of the pyrazine dimer have revealed several stable configurations, including parallel-displaced, T-shaped, and sandwich geometries. worldscientific.com The most stable arrangements are typically those that minimize electrostatic repulsion and maximize attractive dispersion forces. For pyrazine itself, the cross-displaced and T-shaped geometries are found to be the most stable. worldscientific.com

The substituents on the pyrazine ring play a critical role in modulating these π-stacking interactions. The electron-withdrawing cyano group creates a quadrupole moment on the aromatic ring, which can influence the preferred orientation of stacked molecules. The methylthio group, with its sulfur atom, can also participate in weak attractive interactions. nih.gov The interplay of these substituent effects will determine the specific geometry and strength of the π-stacking in the solid state of this compound.

Table 2: Calculated π-Stacking Interaction Energies for Pyrazine Dimer Geometries
GeometryBinding Energy (kcal/mol)Interplanar Distance (Å)
Cross-Displaced-5.92~3.4
T-Shaped (TN-ring)-4.54~4.2
Lateral-Displaced-4.63~3.5
Sandwich-3.01~3.6

Source: Adapted from computational studies on the pyrazine dimer. worldscientific.com The specific energies and distances for this compound may vary.

Self-Assembly

The combination of hydrogen bonding and π-stacking interactions provides a framework for the self-assembly of this compound molecules into ordered supramolecular structures. pku.edu.cn The directionality of the hydrogen bonds and the orientational preferences of the π-stacking interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

The presence of the cyano group can also introduce dipole-dipole interactions, which will further influence the molecular arrangement in the solid state. Computational modeling is a powerful tool to predict the most likely self-assembled structures by evaluating the energetics of various possible packing motifs.

Advanced Applications and Functionalization Strategies in Research Contexts

2-Cyano-6-methylthiopyrazine as a Synthon in Complex Organic Synthesis

The strategic placement of a cyano group and a methylthio substituent on the pyrazine (B50134) core endows this compound with a rich and varied reactivity, making it a valuable synthon for the construction of diverse molecular frameworks. The electron-withdrawing nature of the pyrazine ring and the cyano group, coupled with the potential for nucleophilic substitution at the methylthio-bearing carbon, provides multiple avenues for synthetic transformations.

Building Block for Fused Heterocyclic Systems

While direct, specific examples of the use of this compound in the synthesis of fused heterocyclic systems are not extensively documented in dedicated studies, its precursor, 2-cyano-6-chloropyrazine, serves as a key starting material for its synthesis through reaction with mercaptans nih.gov. The resulting 2-cyano-6-alkylthiopyrazines can then undergo further transformations. For instance, the cyano group (–CN) can be converted into a variety of other functional groups, including amides, thioamides, amidoximes, carboxylic acids, esters, hydroxamic acids, and hydrazides nih.gov. These transformations open up possibilities for subsequent intramolecular cyclization reactions to form fused heterocyclic systems.

The general principle of using cyanopyrazines as precursors for fused systems is well-established. The cyano group can participate in cyclization reactions with adjacent, newly introduced functionalities. For example, the hydrolysis of the cyano group to a carboxylic acid, followed by condensation with a suitably positioned amine or hydroxyl group, could lead to the formation of fused lactams or lactones, respectively. Similarly, conversion of the cyano group to a thioamide could be a stepping stone for the synthesis of fused thiazole (B1198619) or thiadiazole rings.

Precursor for Derivatives with Tunable Electronic Properties

The electronic properties of the pyrazine ring are highly sensitive to the nature of its substituents. Computational studies on various pyrazine derivatives have demonstrated that the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nih.govmdpi.com. This, in turn, influences the molecule's photophysical and electrochemical properties.

This compound possesses both an electron-withdrawing cyano group and a potentially electron-donating methylthio group. This electronic push-pull character can be further modulated through chemical modifications. For instance, oxidation of the methylthio group to a sulfoxide (B87167) (–S(O)CH₃) or a sulfone (–SO₂CH₃) would dramatically increase its electron-withdrawing strength nih.gov. Conversely, the cyano group can be transformed into other functionalities with different electronic effects. This ability to fine-tune the electronic landscape of the molecule makes this compound an attractive precursor for the development of novel materials with tailored optoelectronic properties.

Rational Design of Pyrazine-Based Ligands for Metal Coordination and Catalysis

The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can readily coordinate to metal centers, making pyrazine and its derivatives excellent ligands in coordination chemistry. The resulting metal complexes have found applications in diverse areas, including the development of metal-organic frameworks (MOFs) and catalysis.

Metal-Organic Framework (MOF) Components

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyrazine moiety is a common building block in MOF chemistry, where it can act as a bridging ligand to connect metal centers, leading to the formation of extended, often porous, network structures researchgate.netacs.orgrsc.org. The geometry and connectivity of the resulting MOF can be controlled by the choice of metal and the functionality of the pyrazine-based linker.

This compound, with its multiple potential coordination sites (the two pyrazine nitrogens and potentially the nitrogen of the cyano group or the sulfur of the methylthio group), offers intriguing possibilities for the design of novel MOFs. The cyano and methylthio groups could also serve as functional pendants within the pores of the MOF, potentially influencing the framework's properties such as gas sorption selectivity or catalytic activity. While specific MOFs incorporating this compound as a primary linker are yet to be extensively reported, the versatility of pyrazine-based ligands in MOF synthesis suggests a promising area for future research.

Ligands for Homogeneous and Heterogeneous Catalysis

Pyrazine-containing ligands have been employed in both homogeneous and heterogeneous catalysis tandfonline.comresearchgate.net. The electronic properties of the pyrazine ring can influence the catalytic activity of the coordinated metal center. By modifying the substituents on the pyrazine ring, the electron density at the metal can be fine-tuned, thereby modulating its reactivity.

The presence of both a π-accepting cyano group and a σ-donating/π-donating methylthio group in this compound could allow for subtle control over the electronic environment of a coordinated metal. This could be advantageous in catalytic applications where the electronic nature of the catalyst is crucial for its performance. For example, in oxidation catalysis, a more electron-deficient metal center might be more active, while in reductive processes, an electron-rich metal center could be preferred. The ability to transform the cyano and methylthio groups into other functionalities provides further opportunities to create a library of ligands with a range of electronic and steric properties for catalytic screening.

Integration into Advanced Materials and Optoelectronic Devices

Pyrazine-functionalized π-conjugated materials have garnered significant interest for their potential applications in optoelectronic devices, such as solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) rsc.org. The electron-deficient nature of the pyrazine ring can facilitate intramolecular charge transfer when incorporated into a donor-acceptor molecular architecture, a key process in many organic electronic devices.

The electronic structure of this compound, with its combination of electron-withdrawing and donating groups, makes it a candidate for incorporation into such advanced materials. The cyano group is a strong electron acceptor, which could enhance the charge-accepting and transport properties of a material. Furthermore, the pyrazine core can be integrated into larger conjugated systems through cross-coupling reactions, for which its precursor, 2-cyano-6-chloropyrazine, is well-suited. While the direct integration of this compound into optoelectronic devices has not been a major focus of research, the broader studies on pyrazine-containing materials suggest its potential in this area.

Dyes for Dye-Sensitized Solar Cells (DSSCs)

The pyrazine moiety is a valuable component in the design of sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs). Its electron-accepting nature facilitates intramolecular charge transfer (ICT) from a donor part of the molecule to an anchoring group, which is a crucial process for efficient solar energy conversion. While specific research on this compound in DSSCs is limited, the principles of dye design strongly suggest its potential as a precursor or a modifiable scaffold for such applications.

For example, a dye-sensitized solar cell based on 2-cyano-3-(5-(4-(diphenylamino)phenyl)-4-methylthiophenyl-2-yl) acrylic acid, which features a related methylthiophenyl group, demonstrated a high solar-to-electricity conversion efficiency of 8.27%. researchgate.net This indicates that the combination of a cyanoacrylic acid acceptor and a sulfur-containing donor moiety can be highly effective. The development of pyrazine-containing heteroaromatic building blocks for multi-chromophoric sensitizers further underscores the utility of the pyrazine scaffold in creating complex and efficient dyes for panchromatic DSSCs. researchgate.net

Table 2: Photovoltaic performance of a DSSC with a related cyano- and methylthio- functionalized dye.

DyeVoc (V)Jsc (mA cm⁻²)FFη (%)
2-cyano-3-(5-(4-(diphenylamino)phenyl)-4-methylthiophenyl-2-yl) acrylic acid0.7215.760.738.27

Components in Luminescent and Aggregation-Induced Emission (AIE) Systems

The phenomenon of aggregation-induced emission (AIE) is of great interest for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). AIE-active molecules, or AIEgens, are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state.

While direct evidence of AIE in this compound is not yet reported, its structural components are found in molecules that exhibit such properties. The cyano group, in particular, is a common feature in many AIEgens. For instance, the nucleophilic addition of cyanide to a dicyanovinyl group can disrupt electronic conjugation and lead to changes in emission properties, a principle utilized in some AIE-active chemosensors. mdpi.com The development of AIE-based materials for the selective and sensitive recognition of cyanide anions highlights the role of the cyano group in modulating luminescent properties. nih.govresearchgate.net

Furthermore, the synthesis of rsc.orghelicene-based luminophores endowed with cyano-stilbene fragments has been shown to result in an aggregation-induced emission effect. rsc.org These examples suggest that the this compound scaffold could be a valuable starting point for the design of novel AIE-active materials. By incorporating it into larger, more complex molecular structures that promote aggregation and restrict intramolecular motion, it may be possible to develop new luminescent systems with tailored properties.

Functionalization for Supramolecular Assemblies and Host-Guest Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. The pyrazine ring in this compound, with its nitrogen atoms, can participate in hydrogen bonding and metal coordination, making it a potential building block for supramolecular assemblies.

The functional groups of this compound offer multiple avenues for derivatization to create more complex hosts or guests. For example, the methylthio group could be oxidized to a sulfoxide or sulfone, altering its electronic and steric properties and potentially creating new binding sites. The cyano group can also participate in various chemical transformations to link the pyrazine core to larger macrocyclic structures.

While there is no specific literature on the use of this compound in host-guest chemistry, the principles of molecular recognition suggest its potential. For instance, cyclo rsc.orgaramide, a hydrogen-bonded amide macrocycle, has been shown to act as a host for various guest molecules, inducing chiroptical properties through complexation. mdpi.com The electron-rich cavity of such hosts could potentially interact with the electron-deficient pyrazine ring of a derivatized this compound guest. The development of such host-guest systems could lead to applications in sensing, catalysis, and drug delivery. thno.org

Development as Chemical Probes for Academic Biological Studies (Mechanistic Research)

Chemical probes are small molecules used to study and manipulate biological systems. The development of effective chemical probes requires a deep understanding of their mechanism of action and their interactions with biological targets. The structural and electronic features of this compound make it an intriguing scaffold for the development of novel chemical probes.

The reactivity of the cyano group and the potential for modification of the methylthio group allow for the attachment of reporter groups (e.g., fluorophores) or reactive moieties for target identification. For example, the pyrazine core could be incorporated into a larger molecule designed to bind to a specific protein, with the cyano or methylthio group serving as a handle for further functionalization.

Natural products have historically served as a rich source of chemical probes, providing inspiration for the design of new synthetic probes. nih.gov The development of activity-based fluorescent probes, for instance, often relies on the strategic placement of reactive groups on a core scaffold to enable covalent labeling of target enzymes. While no specific biological probes based on this compound have been reported, its chemical tractability and unique electronic properties make it a candidate for future development in this area. For example, it could be explored as a fragment in the design of inhibitors for enzymes where the electron-deficient pyrazine ring could interact with electron-rich residues in an active site.

Future Research Directions and Emerging Avenues for 2 Cyano 6 Methylthiopyrazine

Exploration of Unconventional Synthesis Routes and High-Throughput Methodologies

Traditional pyrazine (B50134) synthesis often relies on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can sometimes involve harsh conditions and limited substrate scope. tandfonline.comnih.govslideshare.net Future research should pivot towards more efficient, greener, and versatile synthetic strategies for 2-Cyano-6-methylthiopyrazine and its derivatives.

Key areas for exploration include:

Catalytic C-H Functionalization: Modern methods involving transition-metal catalysis, such as iron-catalyzed C-H functionalization, could enable the direct introduction of cyano or methylthio groups onto a pre-existing pyrazine core, or the modification of the pyrazine ring itself. nih.gov This approach offers a more atom-economical and modular route compared to traditional multi-step syntheses.

One-Pot and Tandem Reactions: Developing one-pot syntheses that combine several reaction steps without isolating intermediates would significantly improve efficiency. tandfonline.com For instance, a tandem oxidation-condensation process using α-hydroxy ketones and 1,2-diamines in the presence of a mild catalyst could be explored. tandfonline.com

Enzymatic and Biocatalytic Methods: The use of enzymes in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. nih.gov Research into enzymes that can catalyze the formation of the pyrazine ring or the introduction of its functional groups could provide a sustainable manufacturing route. nih.gov

High-Throughput Methodologies: To accelerate the discovery of new derivatives and applications, future synthetic efforts could employ high-throughput screening and automated synthesis platforms. Continuous-flow microreactors, for example, allow for rapid optimization of reaction conditions and can be scaled up efficiently. nih.gov

Synthesis ApproachPotential AdvantagesRelevant Precursors
C-H Functionalization High atom economy, modularity, late-stage modification2-Methylthiopyrazine, 2-Cyanopyrazine
One-Pot Reactions Reduced waste, shorter synthesis time, higher overall yieldα-Diketones, 1,2-Diamines
Enzymatic Synthesis High selectivity, mild conditions, environmentally friendlyPyrazine esters, Amines
Flow Chemistry Rapid optimization, scalability, improved safetyVarious starting materials

Investigation of Photochemical and Electrochemical Reactivity

The electron-deficient pyrazine ring, further influenced by the opposing electronic effects of the cyano and methylthio groups, suggests rich and unexplored photochemical and electrochemical behavior.

Future investigations should focus on:

Electrochemical Reduction/Oxidation: Detailed studies using techniques like cyclic voltammetry can elucidate the redox potentials and mechanisms for this compound. Understanding its electron transfer properties is crucial for applications in organic electronics or as a redox mediator. The electrochemical behavior of pyrazine derivatives is known to be highly dependent on factors like pH. researchgate.net

Photophysical Properties: Characterization of the compound's absorption and emission spectra, quantum yields, and excited-state lifetimes is a fundamental step. This data will reveal its potential for use in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or as a photosensitizer. nih.gov

Photoredox Catalysis: The unique electronic structure may allow this compound to act as a novel photoredox catalyst. Research could explore its ability to mediate electron transfer in light-driven organic transformations, offering a potentially cheaper and more sustainable alternative to common iridium or ruthenium catalysts.

Advanced Characterization Techniques for In Situ Reaction Monitoring

To fully understand and optimize the synthesis and reactivity of this compound, advanced in situ characterization techniques are essential. While standard techniques like NMR and IR are used for final product confirmation, real-time monitoring provides deeper mechanistic insights. zu.edu.eg

TechniqueInformation GainedPotential Application
Process IR/Raman Spectroscopy Real-time concentration of reactants, intermediates, and productsMonitoring reaction kinetics and identifying transient species
Reaction Calorimetry (RC1) Heat flow, reaction enthalpy, and thermal risksOptimizing reaction safety and scalability
In Situ NMR Spectroscopy Structural information on intermediates, reaction pathwaysElucidating complex reaction mechanisms

These techniques can be applied to study the kinetics of unconventional synthesis routes or to observe transient species during photochemical or electrochemical reactions, leading to a more profound understanding of the compound's behavior.

Synergistic Experimental and Computational Research Designs

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. rsc.org This synergistic approach can guide experimental design, rationalize observed outcomes, and predict novel properties. rsc.org

Future research should incorporate:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reaction mechanisms of this compound. osti.govrsc.org These theoretical predictions can then be validated experimentally.

Mechanism Elucidation: Computational modeling can help elucidate the pathways of complex reactions, such as catalytic cycles in C-H functionalization or the steps in electrochemical reduction. nih.gov

Materials Property Prediction: Before undertaking complex synthesis, computational screening can predict the properties of polymers or metal-organic frameworks (MOFs) incorporating this compound as a building block, identifying the most promising candidates for experimental investigation. rsc.org

This collaborative approach has proven essential in understanding complex interactions and accurately predicting stability and reactivity trends in other molecular systems. rsc.org

Expanding the Scope of Pyrazine-Based Materials for Emerging Technologies

Pyrazine derivatives are increasingly recognized as valuable components in advanced materials due to their favorable electronic properties and stability. pipzine-chem.comrsc.org this compound is a particularly promising building block for next-generation technologies.

Emerging avenues include:

Conductive Polymers: The pyrazine nucleus can be incorporated into polymer backbones to enhance conductivity by tuning the electron cloud distribution. pipzine-chem.com The specific substituents on this compound could offer fine control over the electronic band gap and charge transport properties of these materials.

Organic Battery Electrodes: Pyrazine-based polymers have been identified as high-performance cathode materials for fast-charging batteries. osti.gov The electron-deficient pyrazine sites act as redox centers. osti.gov The cyano group in this compound could further enhance the redox potential, making it a target for developing next-generation organic batteries.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the sulfur atom of the methylthio group can act as ligands to coordinate with metal ions, forming MOFs. pipzine-chem.com These materials, with high surface areas and tunable pores, could be designed for applications in gas storage, separation, or catalysis.

Optoelectronic Devices: The charge transfer properties of pyrazine-based materials make them suitable for use in solar cells and light-emitting diodes. rsc.org The specific electronic profile of this compound could be harnessed to create novel materials for these applications.

Interdisciplinary Research with Other Fields of Chemistry

The versatile structure of this compound makes it a candidate for exploration in various interdisciplinary fields.

Medicinal Chemistry: Pyrazine is a key scaffold in numerous clinically used drugs. nih.govbenthamdirect.com Collaborative efforts with medicinal chemists could explore derivatives of this compound as potential therapeutic agents. Computational tools for structure-based drug design and ADME (absorption, distribution, metabolism, and excretion) prediction could guide this research. nih.govresearchgate.net

Food and Flavor Chemistry: Alkyl- and methylthiopyrazines are known for their distinct aromas and are important components in food flavors, particularly in roasted or thermally processed foods. nih.gov Research in collaboration with food scientists could investigate the formation pathways of this compound in food systems and its potential contribution to aroma profiles.

Supramolecular Chemistry: The potential for the pyrazine nitrogen atoms and the thioether sulfur to participate in non-covalent interactions (e.g., hydrogen bonding, halogen bonding, coordination) makes this compound an interesting building block for designing complex supramolecular assemblies, such as molecular cages or self-healing materials.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple heterocyclic compound into a valuable platform for innovation across multiple chemical disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-6-methylthiopyrazine, and how can reaction yields be systematically improved?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, hydrazine derivatives (e.g., 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide) can be synthesized by reacting 6-chloro-2-aminobenzothiazole with carbon disulfide and hydrazine hydrate in ethanol . Purification via recrystallization from methanol improves yield. Reaction optimization should focus on solvent polarity (e.g., THF or ethanol), stoichiometric ratios of reagents, and controlled warming (1.5–2 hours at 60–80°C). Yield improvements may require inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm substituent positions on the pyrazine ring, IR spectroscopy to identify cyano (C≡N, ~2200 cm1^{-1}) and methylthio (S-CH3_3, ~650 cm1^{-1}) groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3%. Cross-referencing with literature data for analogous pyrazine derivatives is critical .

Q. What stability considerations are critical when handling this compound under different experimental conditions?

  • Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under nitrogen at –20°C. In aqueous solutions, monitor pH (stable at pH 6–8) to prevent hydrolysis of the cyano group. Thermal stability tests (TGA/DSC) should be conducted to define safe temperature ranges for reactions (<150°C). Decomposition products may include thiocyanates and pyrazine fragments, detectable via GC-MS .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyrazine ring of this compound?

  • Methodological Answer : Regioselective magnesiation using TMPMgCl·LiCl at –60°C in THF enables directed functionalization at the C-3 position. Quenching with electrophiles (e.g., aldehydes or alkyl halides) introduces substituents while preserving the cyano and methylthio groups. Copper-mediated cross-coupling (e.g., with CuCN·2LiCl) enhances selectivity for allylation or acylation .

Q. How can computational chemistry predict reactivity patterns of this compound in nucleophilic/electrophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the pyrazine ring is localized at C-3, making it susceptible to nucleophilic attack. Molecular dynamics simulations (MD) can model solvent effects on reaction pathways .

Q. What methodologies resolve contradictory bioactivity data from different assay systems for this compound derivatives?

  • Methodological Answer : Cross-validate results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). For instance, discrepancies in MIC values against E. coli may arise from variations in broth media (Mueller-Hinton vs. LB). Use isogenic mutant strains to confirm target specificity .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs to enhance target specificity?

  • Methodological Answer : Systematically vary substituents at the C-3 and C-5 positions. For example, replacing the methylthio group with a sulfonamide improves solubility and kinase inhibition. Use parallel synthesis to generate libraries of 5-cyano-6-aryl derivatives, followed by high-throughput screening against target enzymes (e.g., EGFR or CDK2) .

Q. What advanced purification techniques are required for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to separate polar byproducts. For scale-up, use flash chromatography (silica gel, ethyl acetate/hexane eluent). Recrystallization from dimethylformamide (DMF)/water (1:5) yields high-purity crystals (>98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.